Cas no 652971-46-5 ((3R,4S)-4-Phenylpyrrolidine-3-carboxylicacid)

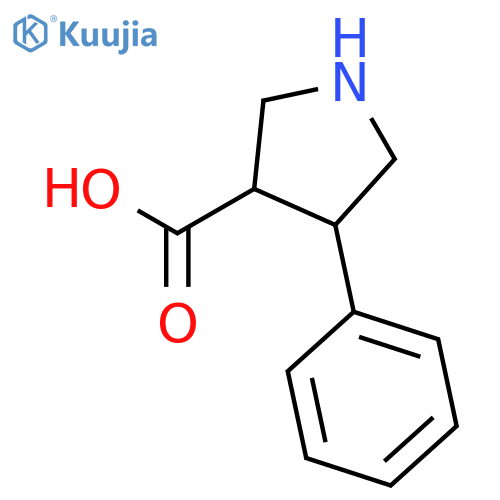

652971-46-5 structure

商品名:(3R,4S)-4-Phenylpyrrolidine-3-carboxylicacid

CAS番号:652971-46-5

MF:C11H13NO2

メガワット:191.226423025131

MDL:MFCD11520138

CID:68555

PubChem ID:51051667

(3R,4S)-4-Phenylpyrrolidine-3-carboxylicacid 化学的及び物理的性質

名前と識別子

-

- (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid

- (+/-)-trans-4-Phenyl-pyrrolidine-3-carboxylic acid

- AG-G-45728

- AK113020

- CTK5C2511

- KB-207572

- LS30162

- PubChem18491

- SureCN1817856

- 652971-46-5

- 4-phenyl-3-pyrrolidinecarboxylic acid

- Trans-4-phenylpyrrolidine-3-carboxylic acid

- AKOS006283433

- SCHEMBL1817856

- 1260601-81-7

- AU-004/43508386

- DTXSID00679634

- CS-0184622

- EN300-198620

- (3R,4S)-4-PHENYLPYRROLIDINE-3-CARBOXYLICACID

- AC-22398

- 3-Pyrrolidinecarboxylic acid, 4-phenyl-, (3R,4S)-

- (3R,4S)-4-Phenylpyrrolidine-3-carboxylicacid

-

- MDL: MFCD11520138

- インチ: InChI=1S/C11H13NO2/c13-11(14)10-7-12-6-9(10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m0/s1

- InChIKey: XTJDGOQYFKHEJR-VHSXEESVSA-N

- ほほえんだ: C1=CC=C(C=C1)[C@@H]2CNC[C@H]2C(=O)O

計算された属性

- せいみつぶんしりょう: 191.09500

- どういたいしつりょう: 191.095

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 211

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.4

- トポロジー分子極性表面積: 49.3A^2

じっけんとくせい

- 密度みつど: 1.186 g/cm3

- ふってん: 372.8ºC at 760 mmHg

- フラッシュポイント: 179.3ºC

- 屈折率: 1.562

- PSA: 49.33000

- LogP: 1.40300

(3R,4S)-4-Phenylpyrrolidine-3-carboxylicacid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM196876-1g |

(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid |

652971-46-5 | 95% | 1g |

$*** | 2023-05-29 | |

| TRC | R228780-100mg |

(3R,4S)-4-Phenylpyrrolidine-3-carboxylicacid |

652971-46-5 | 100mg |

$ 585.00 | 2022-06-03 | ||

| Chemenu | CM196876-1g |

(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid |

652971-46-5 | 95% | 1g |

$729 | 2021-06-09 | |

| TRC | R228780-25mg |

(3R,4S)-4-Phenylpyrrolidine-3-carboxylicacid |

652971-46-5 | 25mg |

$ 225.00 | 2022-06-03 | ||

| Enamine | EN300-198617-0.5g |

(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid |

652971-46-5 | 0.5g |

$520.0 | 2023-05-31 | ||

| Enamine | EN300-198617-0.05g |

(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid |

652971-46-5 | 0.05g |

$455.0 | 2023-05-31 | ||

| Enamine | EN300-198617-10.0g |

(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid |

652971-46-5 | 10g |

$2331.0 | 2023-05-31 | ||

| Enamine | EN300-198617-0.25g |

(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid |

652971-46-5 | 0.25g |

$498.0 | 2023-05-31 | ||

| Enamine | EN300-198617-1.0g |

(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid |

652971-46-5 | 1g |

$541.0 | 2023-05-31 | ||

| Enamine | EN300-198617-5.0g |

(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid |

652971-46-5 | 5g |

$1572.0 | 2023-05-31 |

(3R,4S)-4-Phenylpyrrolidine-3-carboxylicacid 関連文献

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

652971-46-5 ((3R,4S)-4-Phenylpyrrolidine-3-carboxylicacid) 関連製品

- 939758-05-1(Methyl 4-phenylpyrrolidine-3-carboxylate)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:652971-46-5)(3R,4S)-4-Phenylpyrrolidine-3-carboxylicacid

清らかである:99%

はかる:1g

価格 ($):548.0